(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol
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Overview
Description
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a chiral compound featuring an indole moiety attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and cyclohexanone.
Key Reactions: The key steps include the formation of the indole-cyclohexanone adduct followed by stereoselective reduction to obtain the desired chiral product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the fragrance industry due to its unique aromatic properties.
Mechanism of Action
The mechanism by which (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities.
Cyclohexanol Derivatives: Compounds like cyclohexanol and cyclohexanone are structurally related.
Uniqueness
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both indole and cyclohexanol moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
68221-98-7 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1R,2S)-2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14+/m0/s1 |
InChI Key |
SKDNUUCJZZOOGZ-SMDDNHRTSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CNC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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